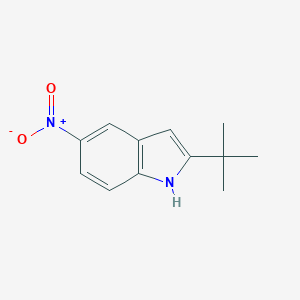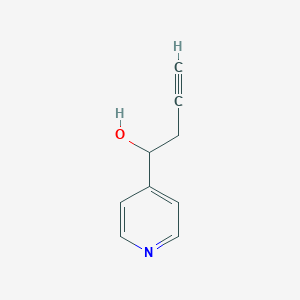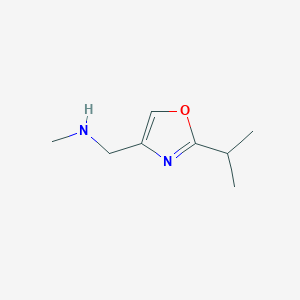![molecular formula C9H7BrN2S B060479 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole CAS No. 163798-92-3](/img/structure/B60479.png)
4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole, typically involves the interaction of thiosemicarbazide or its derivatives with haloalkanes in the presence of an alkali in an alcoholic medium. This process often requires careful optimization of conditions to yield the desired thiadiazole derivative effectively (Hotsulia & Fedotov, 2019). Another approach involves cyclization of precursors like 4-amino-5-mercapto-1,2,4-triazole with specific reagents to produce targeted thiadiazole compounds, confirmed through techniques like X-ray diffraction (Zhang et al., 1996).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which often exhibits planar conformation. This structural feature allows for various intermolecular interactions, influencing the compound's physical properties and reactivity. Studies involving X-ray diffraction have detailed the crystalline structure and molecular conformation of these compounds, highlighting the role of noncovalent interactions in determining their structural organization (Gündoğdu et al., 2019).
Chemical Reactions and Properties
Thiadiazole derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. They can act as ambident nucleophiles, participating in alkylation, acylation, and nitrosation reactions. This reactivity is attributed to the amine-imine tautomerism between the thiadiazole compounds and their corresponding Δ2-1,3,4-thiadiazolines, as demonstrated in specific synthesis pathways (Werber, Buccheri, & Gentile, 1977).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole, are significantly influenced by their molecular structure. These compounds exhibit varied solubility, melting points, and thermal stability, determined by their specific substituents and molecular geometry. Crystallographic studies provide insights into the solid-state arrangements of these compounds, further elucidating their physical characteristics (Guan et al., 2009).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One notable application of 1,2,3-thiadiazole derivatives is their potent antimicrobial properties. Al-Smadi et al. (2019) synthesized new derivatives and screened them for in vitro antimicrobial activity against various pathogens. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use as antibiotics due to their low genotoxicity and strong antimicrobial effects (Al-Smadi et al., 2019).
Fungicide Properties
Fan et al. (2010) explored the synthesis and biological activity of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles, which showed a wide spectrum of fungicide activity. This study suggests that these compounds could serve as lead molecules for developing new agrochemicals with fungicidal properties (Fan et al., 2010).
Anticancer Agents
Research on thiadiazole derivatives also extends into anticancer activity. Gomha et al. (2017) reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating a thiazole moiety, evaluated as potent anticancer agents. Some compounds demonstrated significant inhibition against Hepatocellular carcinoma cell lines, indicating the potential for developing new therapeutic agents (Gomha et al., 2017).
Corrosion Inhibition
The application of thiadiazole derivatives in the field of materials science, particularly as corrosion inhibitors for metals, is another area of interest. Tang et al. (2009) synthesized phenyl-substituted amino thiadiazoles demonstrating effectiveness in inhibiting copper corrosion in acidic environments. This study highlights the potential of thiadiazole derivatives in protecting metals from corrosion, contributing to the development of more durable and long-lasting materials (Tang et al., 2009).
Mecanismo De Acción
The mechanism of action for “4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole” is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s not intended for biological or therapeutic use .
Safety and Hazards
Propiedades
IUPAC Name |
4-[4-(bromomethyl)phenyl]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHQOPZIGDRUIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380092 | |
| Record name | 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole | |
CAS RN |
163798-92-3 | |
| Record name | 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163798-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















